molecular formula C8H11BrN2O2 B575759 Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate CAS No. 175276-98-9

Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B575759
CAS No.: 175276-98-9
M. Wt: 247.092
InChI Key: RGVRHHCTCUKRLZ-UHFFFAOYSA-N
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Description

Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of a bromine atom at the 4th position, an ethyl group at the 1st position, a methyl group at the 3rd position, and a carboxylate ester group at the 5th position of the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate typically involves the cyclocondensation of suitable hydrazines with 1,3-dicarbonyl compounds. One common method is the reaction of ethyl hydrazine with 4-bromo-3-methyl-1,3-dioxo-2-propyl ester under acidic conditions, followed by esterification to obtain the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems and real-time monitoring ensures consistent quality and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group at the 3rd position can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: The carboxylate ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.

    Oxidation: Formation of 3-hydroxy-1-ethyl-4-bromo-1H-pyrazole-5-carboxylate.

    Reduction: Formation of 1-ethyl-3-methyl-4-bromo-1H-pyrazole-5-methanol.

Scientific Research Applications

Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and the carboxylate ester group play crucial roles in binding to active sites of enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects. The exact pathways and molecular targets depend on the specific application and require further investigation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate
  • Ethyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate
  • Methyl 4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

Uniqueness

Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is unique due to the specific combination of substituents on the pyrazole ring. The presence of both an ethyl group and a bromine atom provides distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 4-bromo-2-ethyl-5-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-4-11-7(8(12)13-3)6(9)5(2)10-11/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVRHHCTCUKRLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657030
Record name Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175276-98-9
Record name Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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